molecular formula C17H15ClN4O B10950491 N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide

N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide

Cat. No.: B10950491
M. Wt: 326.8 g/mol
InChI Key: ZSEBEYGCIDNXTH-UHFFFAOYSA-N
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Description

N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide typically involves the reaction of 3-chlorobenzyl chloride with 1H-1,2,4-triazole-3-amine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-methylbenzoyl chloride to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit cytochrome P-450 enzymes, which are involved in the metabolism of various substrates .

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide
  • **4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-2-methylbenzamide

InChI

InChI=1S/C17H15ClN4O/c1-12-5-2-3-8-15(12)16(23)20-17-19-11-22(21-17)10-13-6-4-7-14(18)9-13/h2-9,11H,10H2,1H3,(H,20,21,23)

InChI Key

ZSEBEYGCIDNXTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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